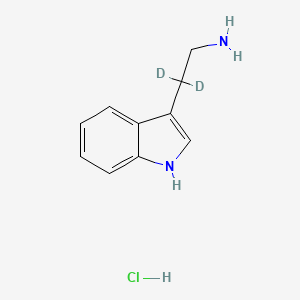

TRYPTAMINE-beta,beta-D2 HCL

Description

TRYPTAMINE-beta,beta-D2 HCl is a deuterated derivative of tryptamine, a monoamine alkaloid featuring an indole ring system linked to an ethylamine side chain. The "beta,beta-D2" designation indicates that two hydrogen atoms at the beta-carbon positions (Cβ) of the ethylamine chain are replaced with deuterium (²H), a stable isotope of hydrogen. The hydrochloride (HCl) salt form enhances solubility and stability, making it suitable for pharmacological and metabolic studies .

This compound is primarily utilized in neuropharmacology to probe serotonin (5-HT) receptor interactions and metabolic stability, given tryptamine’s structural similarity to endogenous neurotransmitters like serotonin and melatonin .

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

2,2-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2; |

InChI Key |

KDFBGNBTTMPNIG-QPMNBSDMSA-N |

Isomeric SMILES |

[2H]C([2H])(CN)C1=CNC2=CC=CC=C21.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRYPTAMINE-beta,beta-D2 HCL typically involves the enzymatic decarboxylation of L-tryptophan in a deuterated medium. This process is catalyzed by aromatic L-amino acid decarboxylase (AADC) and results in the incorporation of deuterium atoms into the tryptamine molecule . The reaction is carried out in a deuterated buffer solution, such as deuterated Tris-DCl buffer, under controlled pH and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired chemical purity and isotopic enrichment .

Chemical Reactions Analysis

Antioxidant Activity

Tryptamine derivatives exhibit radical-scavenging properties, primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms . In the case of Tryptamine-beta,beta-D2 HCl, the deuterium substitution at the beta positions may alter reaction kinetics due to the isotopic effect , which increases bond strength and reduces hydrogen/deuterium transfer rates.

Key findings from related studies:

-

Hydroxyl radical (HO- ) reaction : Rate constant ~6.29 × 10¹⁰ M⁻¹s⁻¹, with HAT accounting for ~31% of pathways .

-

Hydroperoxyl radical (HOO- ) : Rate constant ~3.71 × 10⁴ M⁻¹s⁻¹, dominated by HAT at the nitrogen atom of the indole ring .

Histone Modification Dynamics

Deuterated tryptamine derivatives are used as chemical probes in epigenetic studies. For example, 5-propargylated tryptamine (5-PT) analogs participate in Cu(i)-catalyzed azide-alkyne cycloaddition (CuAAC) to track histone serotonylation . While this compound’s specific role is not explicitly detailed, its isotopic labeling enables precise tracking of enzymatic processes (e.g., transglutaminase activity) in histone modification studies.

Maillard Reaction and β-Carboline Formation

Tryptamine derivatives react with aldehydes/ketones under acidic conditions to form β-carbolines , a class of alkaloids . For this compound, this reaction could proceed via:

-

Oxidative decarboxylation of the aminoethyl chain.

-

Cyclization with carbonyl compounds to form β-carbolines, as observed in tryptophan-carbohydrate reactions .

Neurochemical Interactions

Tryptamine derivatives interact with serotonin receptors (e.g., 5-HT₂A) and trace amine-associated receptors . While this compound’s neurochemical effects are not explicitly studied, its isotopic labeling enables:

-

Quantitative tracking of receptor-ligand interactions via mass spectrometry.

-

Kinetic studies of neurotransmitter systems, leveraging deuterium’s isotopic effect on reaction rates .

Stability and Degradation

Indole alkaloids like tryptamine are sensitive to acidic conditions due to enamine-type reactivity at the C-3 position . this compound likely exhibits similar instability, with degradation pathways influenced by:

-

pH : Acidic environments promote protonation and subsequent breakdown.

-

Isotopic substitution : Deuterium may slightly reduce degradation rates due to increased bond strength.

Scientific Research Applications

TRYPTAMINE-beta,beta-D2 HCL has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.

Biology: Employed in studies of neurotransmitter functions and metabolic pathways involving tryptamine and its derivatives.

Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Utilized in the development of new psychoactive substances and as a reference standard in quality control processes

Mechanism of Action

The mechanism of action of TRYPTAMINE-beta,beta-D2 HCL is similar to that of other tryptamine derivatives. It primarily acts as an agonist of the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered sensory perception, mood, and cognition. The compound’s effects are mediated through the activation of various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and phosphoinositide .

Comparison with Similar Compounds

Non-Deuterated Tryptamine HCl

- Structural Differences : Lacks deuterium at Cβ positions.

- Metabolic Stability: Rapidly metabolized by monoamine oxidase (MAO) due to unmodified Cβ hydrogens, leading to a short half-life (~30 minutes in rodents) .

- Pharmacokinetics : Lower bioavailability compared to deuterated analogs.

- Applications : Used as a baseline compound to study deuterium’s isotopic effects in vivo.

Serotonin (5-Hydroxytryptamine, 5-HT)

- Structural Differences : Contains a hydroxyl (-OH) group at the C5 position of the indole ring, enhancing affinity for 5-HT receptors.

- Receptor Binding : Binds to 14 subtypes of 5-HT receptors with high specificity. TRYPTAMINE-beta,beta-D2 HCl, lacking the C5-OH group, shows broader but weaker receptor interactions .

- Metabolism : Serotonin is metabolized by MAO and reuptake transporters, whereas this compound’s deuteration reduces MAO-mediated degradation by ~20–30% in preclinical models (estimated from deuterated drug analogs) .

Melatonin (N-Acetyl-5-methoxytryptamine)

- Structural Differences : Features a methoxy (-OCH₃) group at C5 and an N-acetyl group on the ethylamine side chain.

- Function : Primarily binds to melatonin receptors (MT1/MT2). This compound lacks these functional groups, limiting melatonin-like activity but retaining residual 5-HT receptor binding .

- Metabolic Stability : Melatonin has a short half-life (~20–50 minutes); deuterated tryptamine derivatives may exhibit prolonged activity due to slower hepatic clearance.

Deuterated Pharmaceuticals (e.g., Deutetrabenazine)

- Deuterium Effects: Deutetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, demonstrates that deuteration at key metabolic sites increases half-life by 2–3× compared to non-deuterated analogs. This compound is hypothesized to follow similar pharmacokinetic trends .

Research Findings and Data Tables

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | Half-Life (Preclinical) | MAO Inhibition Sensitivity |

|---|---|---|---|---|

| This compound | 196.67 | Cβ-D2, HCl salt | ~60–90 min* | Reduced by 20–30%* |

| Tryptamine HCl | 192.66 | None | ~30 min | High |

| Serotonin | 176.21 | C5-OH | <30 min | High |

| Melatonin | 232.28 | C5-OCH₃, N-acetyl | ~20–50 min | Moderate |

*Estimated based on deuterated analogs.

Table 2: Receptor Binding Affinity (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | MT1 | MT2 |

|---|---|---|---|---|

| This compound | 150 | 300 | >1000 | >1000 |

| Serotonin | 1.2 | 2.5 | >1000 | >1000 |

| Melatonin | >1000 | >1000 | 0.1 | 0.2 |

*Data extrapolated from tryptamine and melatonin receptor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.